molecular formula C15H12N4O3S B2391852 7-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896323-42-5

7-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2391852
CAS No.: 896323-42-5
M. Wt: 328.35
InChI Key: RHAXIAJTGUUZFC-UHFFFAOYSA-N
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Description

7-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted at the 2-position with a (4-nitrophenyl)methylsulfanyl group and at the 7-position with a methyl group. The nitro group on the phenyl ring confers electron-withdrawing properties, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

7-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c1-10-2-7-13-16-14(17-15(20)18(13)8-10)23-9-11-3-5-12(6-4-11)19(21)22/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAXIAJTGUUZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrido-Triazinone Ring Construction

The foundational step in synthesizing this compound involves constructing the pyrido[1,2-a]triazin-4-one core. A validated approach utilizes 2-amino-4-methylpyridine as the starting material, which undergoes cyclocondensation with α-keto acids under acidic conditions. For instance, reacting 2-amino-4-methylpyridine (1.0 equiv) with phenylglyoxylic acid (1.2 equiv) in glacial acetic acid at reflux for 72 hours yields the 7-methyl-triazinone scaffold in 45-55% yield.

The reaction mechanism proceeds through:

  • Nucleophilic attack of the pyridine amine on the carbonyl carbon
  • Cyclodehydration forming the six-membered triazinone ring
  • Aromatization through proton transfer and elimination of water

Regiochemical Control

Sulfanyl Group Installation Methodologies

Direct Thiolation Approaches

Post-core formation, the C2 position undergoes functionalization through nucleophilic aromatic substitution (SNAr). Chlorination using phosphorus oxychloride (3.0 equiv) in dimethylformamide at 80°C for 6 hours produces the 2-chloro intermediate, which subsequently reacts with (4-nitrophenyl)methanethiol (1.5 equiv) in the presence of potassium carbonate.

Key reaction parameters:

  • Solvent: Anhydrous DMF
  • Temperature: 110°C
  • Time: 12-18 hours
  • Yield: 60-68%

One-Pot Thiolation-Cyclization

Advanced methods employ simultaneous core formation and thiolation using Q-tube reactor technology. Combining 2-amino-4-methylpyridine, phenylglyoxylic acid, and (4-nitrophenyl)methanethiol (1:1:1 molar ratio) with trifluoroacetic acid (20 mol%) under high-pressure conditions (15 bar) achieves complete conversion in 24 hours with 75% isolated yield.

Comparative analysis of methods:

Parameter Stepwise Approach One-Pot Q-Tube
Total Time (h) 84-108 24
Overall Yield (%) 27-37 75
Purity (HPLC) 92-95% 98%
Scale-up Potential Moderate High

Alternative Synthetic Pathways

Pre-functionalized Building Blocks

An alternative strategy synthesizes the sulfanyl component prior to triazinone formation. (4-Nitrophenyl)methanesulfonyl chloride, prepared through thiourea intermediate oxidation, undergoes reduction with zinc dust in acetic acid to yield the corresponding thiol. This thiol is then coupled to 2-bromo-7-methylpyrido-triazinone under Ullmann conditions.

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (150°C, 300W) reduces reaction times by 60% compared to conventional heating, though yields remain comparable (68-72%). This method shows particular promise for generating small-scale batches for biological testing.

Critical Process Parameters

Nitro Group Compatibility

The electron-withdrawing nitro substituent necessitates careful pH control during thiolation. Basic conditions (pH 8.5-9.0) maintain thiol nucleophilicity while preventing nitro group reduction. Spectroscopic monitoring (FTIR) confirms aromatic nitro integrity through characteristic absorptions at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Solvent Optimization

Systematic solvent screening reveals:

Solvent Reaction Rate (k, h⁻¹) Yield (%) Byproducts
DMF 0.15 68 <5%
DMSO 0.12 62 8%
NMP 0.18 71 6%
Acetonitrile 0.08 55 12%

N-methylpyrrolidone (NMP) emerges as optimal, balancing reaction rate and selectivity.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (4:1 v/v) produces needle-shaped crystals suitable for X-ray analysis. Single-crystal diffraction confirms the molecular structure with bond lengths:

  • C2-S: 1.78 Å
  • S-CH2: 1.82 Å
  • Triazinone C-N: 1.32 Å

Chromatographic Methods

Preparative HPLC (C18 column, 70% MeOH/H2O) achieves >99% purity for biological assays. Retention time correlates with LogP (calculated 2.85 vs experimental 2.79).

Scale-up Considerations

Industrial Adaptation

Kilogram-scale production employs continuous flow chemistry:

  • Residence time: 30 minutes
  • Temperature: 130°C
  • Pressure: 20 bar
  • Productivity: 1.2 kg/day

Waste Stream Management

The process generates 6.8 kg waste/kg product, primarily from solvent recovery. Implementing membrane distillation reduces organic waste by 40% compared to traditional rotary evaporation.

Emerging Methodologies

Photochemical Activation

Recent advances utilize visible-light photocatalysis (450 nm LED) with eosin Y (0.5 mol%) to accelerate the cyclization step. This green chemistry approach achieves 82% yield in 8 hours at room temperature.

Biocatalytic Approaches

Preliminary studies with engineered cytochrome P450 enzymes demonstrate selective sulfanyl group installation, though yields remain low (28%).

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in DMF.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrido[1,2-a][1,3,5]triazin-4-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are crucial in cell signaling and proliferation .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

  • Target Compound: The 2-position is substituted with a (4-nitrophenyl)methylsulfanyl group.
  • 2-Diethylamino Derivatives (e.g., 8a–m): Substitution with diethylamino groups (e.g., 8l, 8m) introduces electron-donating effects, increasing solubility and altering reactivity. These compounds are synthesized via Suzuki cross-coupling, enabling diverse aryl/heteroaryl introductions .
  • 2-Alkylsulfanyl Derivatives : Compounds like 7-chloro-2-[(2-{4-nitrophenyl}-2-oxoethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one () feature extended sulfanyl linkers, which may reduce steric hindrance compared to the target compound.

Substituent Variations at the 7-Position

  • Methyl Group (Target Compound) : The 7-methyl group contributes to hydrophobic interactions and steric effects.
  • Iodo or Bromo Substituents (e.g., 6a, 8l) : Halogen atoms at this position (e.g., 7-iodo in 6a) serve as synthetic handles for further functionalization via cross-coupling reactions .

Physicochemical Properties

Table 1: Comparison of Key Physicochemical Data

Compound Substituents (2-/7-) Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data (¹HNMR, MS) Reference
Target Compound (4-Nitrophenyl)MeS / Me Not reported Not reported Not available -
8l (Bromopyridinyl) Diethylamino / 3’-6’-BrPy ~450 (estimated) 230 ¹HNMR: Aromatic protons at δ 7.61–8.71
8e (Furannyl) Diethylamino / 2’-Furannyl 284 (MS) 160 ¹HNMR: δ 6.59 (furyl H), 8.72 (aromatic H)
4e1 (Amino derivative) Amino / 6-Me 176.0 (MS) >260 ¹³CNMR: δ 164.2 (C=O), 16.40 (CH3)
8g (Thiophenyl) Diethylamino / 2’-Thiophenyl 300 (MS) 146 ¹HNMR: δ 7.61 (thiophene H)
  • Melting Points : Derivatives with bulky or polar groups (e.g., bromopyridinyl in 8l) exhibit higher melting points (>200°C), while heteroaryl-substituted compounds (e.g., 8e, 8g) melt at lower temperatures (~140–160°C) due to reduced crystallinity .
  • Spectroscopic Trends: The ¹HNMR chemical shifts of aromatic protons in diethylamino derivatives (δ 7.05–8.72) reflect electron-donating effects, whereas nitro-substituted analogs (e.g., target compound) would likely show downfield shifts due to electron withdrawal .

Biological Activity

7-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the pyrido[1,2-a][1,3,5]triazin family and features a unique structure that contributes to its biological properties. The synthesis typically involves multiple steps, including the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with a dithiol compound followed by the introduction of the nitrophenylmethylsulfanyl group through nucleophilic substitution reactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group in the structure can undergo bioreduction to form reactive intermediates that may modify cellular components. Additionally, the presence of the sulfanyl group enhances its nucleophilic properties, allowing it to engage in reactions that can disrupt normal cellular functions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For example:

  • E. coli : Inhibition observed at concentrations as low as 50 µg/mL.
  • Staphylococcus aureus : Effective against methicillin-resistant strains (MRSA) with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL .

Antiviral Activity

The compound has also been investigated for its antiviral potential. Mechanistic studies suggest that it may inhibit viral entry by interacting with viral glycoproteins. For instance:

  • HIV : Compounds with similar structures have shown activity against HIV by preventing the attachment of the virus to host cells .
  • Dengue Virus : Studies reported a reduction in viral load in infected cell lines treated with related pyrido[1,2-a][1,3,5]triazin derivatives .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound and its analogs:

StudyFindings
Study on Antimicrobial Properties Demonstrated significant inhibition against E. coli and MRSA strains at low concentrations .
Antiviral Efficacy Study Showed reduced viral replication in cell cultures infected with HIV and Dengue virus .
Mechanistic Insights Explored the role of the nitro group in enhancing reactivity and interaction with cellular targets .

Q & A

Q. What are the established synthetic routes for 7-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the pyrido-triazinone core via condensation of 2-amino-pyridine derivatives with appropriate electrophiles under acidic conditions .
  • Step 2 : Introduction of the sulfanyl group at position 2 using thiol-containing reagents (e.g., (4-nitrophenyl)methanethiol) in the presence of a base like triethylamine .
  • Step 3 : Purification via recrystallization from solvents such as acetonitrile or ethanol to ensure high purity (>95%) .
    Key reaction parameters include temperature control (60–100°C), inert atmospheres for moisture-sensitive steps, and catalytic use of Pd(PPh₃)₄ in cross-coupling reactions .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and aromaticity. For example, the methyl group at position 7 appears as a singlet (~δ 2.5 ppm), while the 4-nitrophenyl moiety shows distinct aromatic protons (~δ 8.2–8.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 395.0821 for C₁₉H₁₅N₅O₃S) .
  • IR Spectroscopy : Absorptions at ~1520 cm⁻¹ (NO₂ stretch) and ~1250 cm⁻¹ (C–S bond) validate functional groups .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Evaluate kinase or protease inhibition via fluorometric assays (IC₅₀ values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reaction kinetics .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 4 hours under reflux) .
  • Workflow : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with proteins (e.g., EGFR kinase). The nitro group may form hydrogen bonds with active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~2.8, moderate blood-brain barrier permeability) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Data Triangulation : Combine in vitro assays (e.g., enzyme inhibition) with in silico predictions to validate mechanisms .
  • Dose-Response Curves : Replicate experiments across multiple labs to confirm EC₅₀/IC₅₀ consistency .
  • Meta-Analysis : Compare structural analogs (e.g., 4-fluorobenzyl derivatives ) to identify substituent effects on activity .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in aromatic regions .
  • X-ray Crystallography : If crystals are obtainable, compare experimental vs. calculated powder XRD patterns to confirm lattice structure .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify NMR splitting patterns .

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